BAI1

Description

Structure

2D Structure

Propriétés

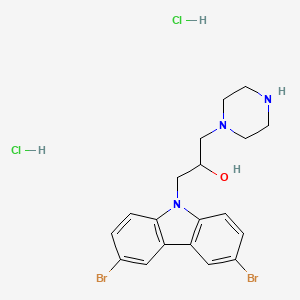

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFKCAFKXZFOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Br2Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369557 |

Source

|

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335165-68-9 |

Source

|

| Record name | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BAI1 gene structure and regulation

An In-depth Technical Guide to the Brain-Specific Angiogenesis Inhibitor 1 (BAI1) Gene

This guide provides a comprehensive overview of the Brain-Specific Angiogenesis Inhibitor 1 (this compound) gene, also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1). It details the gene's structure, the protein's functional domains, its complex regulatory mechanisms, and its critical roles in various signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's biological significance and therapeutic potential.

This compound is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized by a large N-terminal extracellular domain and a seven-transmembrane region.[1][2] Its multifaceted role in cellular processes is a direct reflection of its complex molecular architecture.

Genomic Organization

The human ADGRB1 gene is located on chromosome 8q24.3, spanning approximately 95.4 kilobases.[1][3] It is composed of 31 exons, which are transcribed and spliced to produce the full-length this compound protein.[3] A notable feature is the presence of an alternative promoter within intron 17, which can drive the expression of shorter this compound isoforms lacking a significant portion of the N-terminus.[3][4]

Protein Architecture and Post-Translational Modification

The full-length human this compound protein is a large molecule of approximately 1584 amino acids with a predicted molecular weight of 173.5 kDa.[3] It undergoes several crucial post-translational modifications, primarily proteolytic cleavage, which are essential for its function. The protein is cleaved at a conserved GPCR Proteolysis Site (GPS) within the GAIN domain, resulting in two associated fragments: the N-terminal Fragment (NTF) and the C-terminal Fragment (CTF).[1][5]

-

N-Terminal Fragment (NTF) : Also known as Vstat120, this large extracellular fragment of about 120 kDa is released from the cell surface and has anti-angiogenic properties.[5][6] It can be further cleaved by matrix metalloproteinase 14 (MMP14) to produce a smaller 40 kDa fragment, Vstat40, which also inhibits angiogenesis.[3][7]

-

C-Terminal Fragment (CTF) : This fragment remains embedded in the membrane and comprises the seven-transmembrane (7TM) domain and the intracellular C-terminus, which are responsible for signal transduction.[5]

The key domains of the this compound protein are detailed in the table below.

| Domain/Motif | Location | Function | References |

| N-Terminal Fragment (NTF) / Extracellular | |||

| Arg-Gly-Asp (RGD) Motif | N-Terminus | Integrin binding, potentially blocking integrin signaling. | [1][5] |

| Thrombospondin Type 1 Repeats (TSRs) | Extracellular | Contains 5 repeats. Binds to phosphatidylserine on apoptotic cells and lipopolysaccharide (LPS) on bacteria. Mediates anti-angiogenic effects via interaction with CD36. | [1][5][8] |

| Hormone-Binding Domain (HBD) | Extracellular | Putative function, but specific hormone ligands are not yet identified. | [1][5] |

| GAIN/GPS Domain | Extracellular, juxtamembrane | Site of autocatalytic cleavage, separating the NTF and CTF. | [1][5][9] |

| C-Terminal Fragment (CTF) / Transmembrane & Intracellular | |||

| Seven-Transmembrane (7TM) Domain | Transmembrane | Characteristic GPCR domain, involved in G-protein coupling. | [1] |

| Proline-Rich Region (PRR) | Intracellular | Interacts with SH3 and WW domain-containing proteins like IRSp53, regulating signal transduction and cytoskeletal activity. | [1] |

| PDZ-Binding Motif (QTEV) | C-Terminus | Interacts with PDZ domain-containing scaffold proteins such as MAGI-1, MAGI-3, and PSD-95, localizing the receptor and organizing signaling complexes at the synapse. | [1][10] |

Regulation of this compound Gene Expression

The expression of this compound is tightly controlled at the transcriptional level and is often dysregulated in disease states, particularly in cancer.

Transcriptional Control

-

p53-Mediated Regulation : this compound was first identified as a transcriptional target of the tumor suppressor p53.[1][11] The gene contains a functional p53-binding site within its ninth intron, and wildtype p53 can induce its expression.[1][12][13] This links this compound to p53-mediated tumor suppression, partly through the inhibition of angiogenesis.[11]

-

p53-Independent and Epigenetic Regulation : Subsequent studies have shown that this compound expression can be downregulated in glioblastoma independently of the p53 status, often through epigenetic mechanisms such as promoter methylation.[6][7]

-

Other Transcription Factors : Functional analyses of the promoter for a this compound-associated protein have identified binding sites for transcription factors like Sp1 and AP2, suggesting a complex regulatory network that may also influence this compound expression.[14]

Expression Profile

This compound is predominantly expressed in the brain, with high levels found in neurons, astrocytes, and microglia.[5][6] Its expression is developmentally regulated, peaking around postnatal day 10 in rodents and continuing into adulthood.[15] In many cancers, particularly glioblastoma, this compound expression is significantly reduced or completely silenced, which is consistent with its role as a tumor suppressor.[5][11][16][17]

This compound Signaling Pathways

This compound functions as a versatile receptor that mediates several critical cellular processes by activating distinct downstream signaling cascades. It can signal through both G protein-dependent and G protein-independent mechanisms.[7]

Phagocytosis of Apoptotic Cells and Pathogens

This compound is a key receptor in the clearance of apoptotic cells and Gram-negative bacteria.[18] Its TSR domains recognize "eat-me" signals, such as phosphatidylserine (PtdSer) on the surface of apoptotic cells, and pathogen-associated molecular patterns, like lipopolysaccharide (LPS) on bacteria.[5][8][19] This binding initiates a G protein-independent signaling cascade that is crucial for cytoskeletal rearrangement and engulfment.

The binding of ligands to the TSR domains triggers the recruitment of an intracellular adaptor complex consisting of ELMO (Engulfment and Cell Motility) and Dock180 (Dedicator of Cytokinesis 180).[5][7] This complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[5][7] Activated Rac1 then promotes actin polymerization and cytoskeletal remodeling, leading to the formation of a phagocytic cup and the internalization of the target.[5][16]

References

- 1. Emerging roles for the this compound protein family in the regulation of phagocytosis, synaptogenesis, neurovasculature, and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions [mdpi.com]

- 3. Novel Isoforms of Adhesion G Protein-Coupled Receptor B1 (ADGRB1/BAI1) Generated from an Alternative Promoter in Intron 17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Isoforms of Adhesion G Protein-Coupled Receptor B1 (ADGRB1/BAI1) Generated from an Alternative Promoter in Intron 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Brain-specific Angiogenesis Inhibitor-1 Signaling, Regulation, and Enrichment in the Postsynaptic Density - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brain angiogenesis inhibitor 1 (this compound) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bai Complexes | The Department of Molecular and Cellular Physiology, The Department of Neurosurgery, and Institute for Stem Cell Biology and Regenerative Medicine | Stanford Medicine [med.stanford.edu]

- 10. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. Brain-specific angiogenesis inhibitor 1 - Wikipedia [en.wikipedia.org]

- 13. ▷ this compound Gene - genomics-online.com | cDNA | ORF | Primers | Kits [genomics-online.com]

- 14. The promoter of brain-specific angiogenesis inhibitor 1-associated protein 4 drives developmentally targeted transgene expression mainly in adult cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mice lacking full length Adgrb1 (this compound) exhibit social deficits, increased seizure susceptibility, and altered brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. adhesion G protein-coupled receptor B1 - Creative Biogene [creative-biogene.com]

- 17. Brain Angiogenesis Inhibitor 1 Is Differentially Expressed in Normal Brain and Glioblastoma Independently of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound orchestrates macrophage inflammatory response to HSV infection- implications for oncolytic viral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

The Multifaceted Roles of BAI1: A Technical Guide to Its Domains, Functions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a complex transmembrane protein with a growing list of critical cellular functions. Initially identified for its anti-angiogenic properties in the brain, this compound is now recognized as a key player in phagocytosis, synaptogenesis, and tumor suppression.[1][2][3] This in-depth guide explores the molecular architecture of this compound, its diverse signaling capabilities, and the experimental approaches used to elucidate its functions, providing a comprehensive resource for researchers and drug development professionals.

Molecular Architecture: The Domains of this compound

This compound is a large, single-pass transmembrane protein of approximately 200 kDa, belonging to the adhesion G protein-coupled receptor (aGPCR) family.[4] Its structure is characterized by a large extracellular region, a conserved seven-transmembrane (7TM) domain, and an intracellular C-terminus. These regions are further organized into distinct functional domains that mediate the diverse activities of the protein.[1][4][5]

Extracellular Domain (ECD)

The extensive N-terminal extracellular domain is responsible for sensing the cellular environment and initiating signaling through ligand binding and cell-cell interactions.

-

Thrombospondin Type 1 Repeats (TSRs): this compound possesses five TSRs, which are crucial for recognizing "eat-me" signals, such as phosphatidylserine (PtdSer) exposed on the surface of apoptotic cells and lipopolysaccharide (LPS) on Gram-negative bacteria.[6][7] This interaction is fundamental to this compound's role as a phagocytic receptor.[7][8] The TSRs are also implicated in the anti-angiogenic function of this compound through their interaction with the scavenger receptor CD36.[9]

-

GPCR Autoproteolysis-Inducing (GAIN) Domain and GPCR Proteolytic Site (GPS): A hallmark of the aGPCR family, the GAIN domain facilitates autoproteolytic cleavage at the GPS.[9][10] This cleavage separates the extracellular N-terminal fragment (NTF) from the C-terminal fragment (CTF) containing the 7TM region.[1] The NTF can remain non-covalently associated with the CTF or be shed from the cell surface.[9] The shed 120 kDa fragment, also known as Vstat120, possesses potent anti-angiogenic activity.[1]

-

Integrin-Binding Arg-Gly-Asp (RGD) Motif: Unique to this compound within its subfamily, the RGD motif allows for interaction with integrins, contributing to its anti-angiogenic effects.[1][4]

-

Hormone-Binding Domain (HBD): While present, the specific ligands and functional significance of the HBD in this compound remain to be fully elucidated.[1][4]

Intracellular Domain (ICD)

The C-terminal intracellular domain is critical for transducing signals from the cell surface to the intracellular machinery.

-

Proline-Rich Region (PRR): This region is known to interact with proteins containing SH3 and WW domains, thereby regulating signal transduction.[4]

Functional Roles and Signaling Pathways

This compound's multifaceted nature is reflected in its involvement in several key cellular processes, each governed by distinct signaling pathways.

Phagocytosis of Apoptotic Cells and Pathogens

This compound is a key receptor for the clearance of apoptotic cells and Gram-negative bacteria.[6][7] This function is primarily mediated by a G-protein-independent signaling cascade.

Inhibition of Angiogenesis

This compound was initially discovered as a gene whose expression is induced by the tumor suppressor p53 and acts as an inhibitor of angiogenesis.[15] This function is primarily attributed to the secreted N-terminal fragment of this compound, Vstat120, which is released after proteolytic cleavage.[1] Vstat120 inhibits the proliferation and migration of endothelial cells, thereby suppressing the formation of new blood vessels.[1] The anti-angiogenic effects are mediated, at least in part, by the interaction of the TSRs with CD36 and the RGD motif with integrins.[1][9]

Tumor Suppression

Consistent with its anti-angiogenic role, this compound is considered a tumor suppressor. Its expression is frequently downregulated in various cancers, including glioblastoma, lung cancer, and colorectal cancer, often correlating with increased tumor malignancy and poorer prognosis.[1][2][16] Restoration of this compound expression in cancer cells has been shown to reduce tumor growth and angiogenesis.[2][3] One mechanism of its tumor suppressor function involves the stabilization of p53 by inhibiting its degradation by the E3 ubiquitin ligase MDM2.[17][18]

Regulation of Synaptogenesis

This compound is highly expressed in the brain and plays a crucial role in the development and function of synapses.[19][20] It is enriched in the postsynaptic density and influences dendritic spine morphology and synaptic plasticity.[21][22] Mice lacking this compound exhibit deficits in spatial learning and memory.[18] this compound promotes synaptogenesis by recruiting the Par3/Tiam1 polarity complex to synaptic sites, leading to local Rac1 activation and actin remodeling.[5][9] It also stabilizes the postsynaptic scaffolding protein PSD-95 by inhibiting its degradation by MDM2.[18]

G-Protein Dependent Signaling

Quantitative Data on this compound Domains and Interactions

| Domain/Region | Interacting Partner(s) | Functional Consequence | Reference(s) |

| Thrombospondin Type 1 Repeats (TSRs) | Phosphatidylserine (on apoptotic cells) | Recognition and initiation of phagocytosis | [6][7] |

| Lipopolysaccharide (LPS on Gram-negative bacteria) | Recognition and initiation of phagocytosis | [6][8] | |

| CD36 | Inhibition of angiogenesis | [9] | |

| Integrin-Binding RGD Motif | Integrins | Inhibition of endothelial cell proliferation | [1] |

| C-terminal Intracellular Domain | ELMO1/Dock180 | Activation of Rac1 and cytoskeletal rearrangement for phagocytosis | [9][11] |

| PDZ-Binding Motif (QTEV) | MAGI-1/BAP1, PSD-95, SAP97, Densin-180, MAGI-2, MAGI-3 | Synaptic localization and modulation of signaling | [9][11] |

| Intracellular Domain | MDM2 | Sequestration of MDM2, leading to p53 stabilization | [18] |

| 7TM Domain | Gα12/13 | Activation of the Rho signaling pathway | [11][21] |

Experimental Protocols

Elucidating the functions of this compound has involved a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Co-Immunoprecipitation to Identify this compound-Interacting Proteins

This method is used to determine if two proteins physically associate within a cell.

Methodology:

-

Cell Lysis: Cells expressing epitope-tagged this compound (e.g., FLAG-BAI1) and a potential interacting partner are lysed in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to the epitope tag on this compound (e.g., anti-FLAG antibody) that is coupled to agarose or magnetic beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the potential interacting protein to detect its presence in the complex.

In Vitro Phagocytosis Assay

This assay measures the ability of phagocytic cells to engulf target cells.

Methodology:

-

Target Cell Preparation: Target cells (e.g., Jurkat T cells) are labeled with a fluorescent dye (e.g., pHrodo) and induced to undergo apoptosis (e.g., by UV irradiation or staurosporine treatment).

-

Phagocyte Preparation: Phagocytic cells (e.g., macrophages or cells engineered to express this compound) are plated in a multi-well plate.

-

Co-culture: The fluorescently labeled apoptotic target cells are added to the phagocytes and incubated for a set period (e.g., 1-2 hours) to allow for engulfment.

-

Quenching and Washing: Extracellular fluorescence is quenched, and non-engulfed target cells are washed away.

-

Quantification: The amount of phagocytosis is quantified by measuring the fluorescence of the phagocytes using a plate reader or by flow cytometry. Increased fluorescence indicates a higher level of engulfment.

Rac1 Activation Assay (G-LISA)

This assay measures the level of active, GTP-bound Rac1 in cell lysates.

Methodology:

-

Cell Treatment: Cells are treated with stimuli that are hypothesized to activate this compound signaling.

-

Lysis: Cells are rapidly lysed in a buffer that preserves GTPase activity.

-

Assay Plate: The lysates are added to a 96-well plate that is coated with a Rac-GTP-binding protein.

-

Incubation and Washing: Active Rac1 in the lysate binds to the plate. The plate is then washed to remove unbound proteins.

-

Detection: A specific antibody for Rac1 is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured. The signal intensity is proportional to the amount of active Rac1 in the sample.

Conclusion and Future Directions

This compound is a remarkably versatile receptor with critical roles in immunity, angiogenesis, cancer, and neuroscience. Its complex domain architecture allows it to engage in a wide array of molecular interactions and to activate diverse signaling pathways, both G-protein-dependent and -independent. The continued elucidation of this compound's functions and regulatory mechanisms holds significant promise for the development of novel therapeutics. For instance, the anti-angiogenic and tumor-suppressive properties of this compound and its secreted fragments, such as Vstat120, are being explored for cancer therapy.[2][3] Furthermore, understanding its role in synaptogenesis may open new avenues for treating neurological and psychiatric disorders.[19] Future research will undoubtedly uncover additional layers of complexity in this compound biology, further solidifying its importance as a therapeutic target.

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Application of Brain-Specific Angiogenesis Inhibitor 1 for Cancer Therapy - ProQuest [proquest.com]

- 3. Therapeutic Application of Brain-Specific Angiogenesis Inhibitor 1 for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging roles for the this compound protein family in the regulation of phagocytosis, synaptogenesis, neurovasculature, and tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Adhesion-GPCR this compound Regulates Synaptogenesis by Controlling the Recruitment of the Par3/Tiam1 Polarity Complex to Synaptic Sites | Journal of Neuroscience [jneurosci.org]

- 6. pnas.org [pnas.org]

- 7. This compound is an engulfment receptor for apoptotic cells upstream of the ELMO/Dock180/Rac module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Brain angiogenesis inhibitor 1 (this compound) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. RhoG activates Rac1 by direct interaction with the Dock180-binding protein Elmo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. profiles.wustl.edu [profiles.wustl.edu]

- 15. Brain-specific angiogenesis inhibitor 1 - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

- 17. adhesion G protein-coupled receptor B1 - Creative Biogene [creative-biogene.com]

- 18. This compound regulates spatial learning and synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mice lacking full length Adgrb1 (this compound) exhibit social deficits, increased seizure susceptibility, and altered brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Adhesion-GPCR this compound Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling | Journal of Neuroscience [jneurosci.org]

- 21. Brain-specific Angiogenesis Inhibitor-1 Signaling, Regulation, and Enrichment in the Postsynaptic Density - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Brain-specific angiogenesis inhibitor-1 signaling, regulation, and enrichment in the postsynaptic density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The BAI1 Signaling Pathway in Neurons: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brain-specific angiogenesis inhibitor 1 (BAI1), also known as Adhesion G protein-coupled receptor B1 (ADGRB1), is a versatile transmembrane protein highly expressed in the central nervous system, particularly in neurons and glial cells.[1][2][3][4] Initially identified for its anti-angiogenic and anti-tumorigenic properties, this compound has emerged as a critical regulator of neuronal function.[1][5][6][7] This technical guide provides an in-depth overview of the core this compound signaling pathways in neurons, focusing on its roles in synaptogenesis, dendritic spine morphology, and the clearance of apoptotic cells. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathways of this compound in Neurons

This compound is a multi-domain protein that engages in complex signaling cascades through both G protein-dependent and independent mechanisms.[1] Its large extracellular domain recognizes various ligands, while its intracellular C-terminus interacts with a suite of scaffolding and signaling proteins to modulate neuronal architecture and function.

Regulation of Synaptogenesis and Dendritic Spine Morphology

This compound plays a pivotal role in the formation and maturation of excitatory synapses and the intricate morphology of dendritic spines.[8][9][10][11][12] This function is primarily mediated through the activation of the small GTPase Rac1, a key regulator of the actin cytoskeleton.[8][9][10] this compound activates Rac1 through two distinct pathways:

-

The Par3/Tiam1 Pathway: In neurons, this compound preferentially utilizes the Par3/Tiam1 complex to promote synaptogenesis.[9][13][14] The C-terminal PDZ-binding motif of this compound recruits the polarity protein Par3 and the Rac1-guanine nucleotide exchange factor (GEF) Tiam1 to postsynaptic sites.[9][15] This localized concentration of Tiam1 leads to the spatial activation of Rac1, driving actin polymerization and the subsequent growth and maturation of dendritic spines.[8][9][10]

-

The ELMO1/Dock180 Pathway: While central to this compound's role in phagocytosis, the ELMO1/Dock180 GEF complex appears to be dispensable for its synaptogenic functions in neurons.[9][13][14] However, this pathway is crucial for the this compound-mediated clearance of apoptotic cells in the brain.[2][4][16][17] this compound recognizes the "eat-me" signal, phosphatidylserine (PtdSer), on the surface of apoptotic cells via its thrombospondin type 1 repeats (TSRs).[2][16][18] This interaction triggers the recruitment of the ELMO1/Dock180 complex to the intracellular domain of this compound, leading to Rac1 activation and the engulfment of the apoptotic cell.[2][4][16][17][19]

-

Stachel-dependent Activation: this compound can also be activated by a tethered agonist mechanism, where a cryptic peptide sequence ("Stachel") within its extracellular domain activates the receptor, leading to Rac1 activation and subsequent spine and synapse development.[8][10]

Gα12/13-RhoA Signaling Pathway

In addition to Rac1 activation, this compound can also signal through heterotrimeric G proteins, specifically by coupling to Gα12/13 to activate the RhoA pathway.[1][5][12] This signaling cascade is enhanced upon the removal of the this compound N-terminus, suggesting a regulatory role for the extracellular domain.[5] RhoA activation is a critical regulator of the actin cytoskeleton and is involved in various aspects of neuronal development and plasticity.

Stabilization of Postsynaptic Density Protein PSD-95

This compound contributes to synaptic stability by regulating the levels of the major postsynaptic scaffolding protein, PSD-95.[2][7][8][20] this compound interacts with the E3 ubiquitin ligase Murine Double Minute 2 (MDM2) and inhibits its ability to polyubiquitinate PSD-95, thereby preventing its degradation by the proteasome.[20][21] Mice lacking this compound exhibit a significant reduction in PSD-95 protein levels, leading to impaired synaptic plasticity.[9][20][22]

Trans-synaptic Signaling and Interaction with Neuroligin-1

This compound can also engage in bidirectional signaling across the synapse. It can signal in a retrograde manner to promote presynaptic differentiation.[8][10] Furthermore, this compound forms a complex with the postsynaptic cell-adhesion molecule Neuroligin-1 (NRLN1), facilitating NRLN1-dependent spine growth and excitatory synaptogenesis.[8][10][11]

Quantitative Data on this compound Signaling

The following tables summarize key quantitative findings from studies on this compound signaling in neurons.

| Parameter | Finding | Species/System | Reference |

| PSD-95 Protein Levels | ~50% reduction in this compound knockout mice | Mouse brain | [9] |

| PSD-95 Polyubiquitination | >2-fold increase in this compound knockout mice | Mouse brain | [9] |

| Dendritic Spine Density | ~50% decrease with this compound knockdown | Mouse hippocampal pyramidal neurons | [8] |

| Postsynaptic Density (PSD) Thickness | Significant reduction in this compound knockout mice (30.5 ± 0.7 nm for WT vs. 18.7 ± 0.5 nm for KO) | Mouse hippocampal neurons | [23] |

| Interacting Protein | Method of Detection | Cellular Context | Reference |

| ELMO1/Dock180 | Co-immunoprecipitation | HEK293T cells, Macrophages | [2][4][16][17] |

| Par3/Tiam1 | Co-immunoprecipitation, Yeast two-hybrid | Hippocampal neurons, HEK293T cells | [9][14] |

| Gα12/13 | RhoA activation assay | HEK293T cells | [5] |

| PSD-95 | Co-immunoprecipitation | Mouse brain | [20] |

| MDM2 | Co-immunoprecipitation | Mouse brain, 293FT cells | [20][21] |

| Neuroligin-1 | Co-immunoprecipitation | HEK293T cells | [8] |

Signaling Pathway Diagrams

// Connections "Phosphatidylserine" -> this compound [label="Binds to TSRs"]; "Neuroligin-1" -> this compound [label="Forms complex"]; this compound -> Par3 [dir=none]; this compound -> Tiam1 [dir=none]; Par3 -> Tiam1 [label="Recruits"]; Tiam1 -> Rac1_GDP [label="GEF Activity"]; Rac1_GDP -> Rac1_GTP [arrowhead=none, style=dashed]; this compound -> ELMO1; ELMO1 -> Dock180; Dock180 -> Rac1_GDP [label="GEF Activity"]; Rac1_GTP -> Actin; Actin -> Synaptogenesis; Rac1_GTP -> Phagocytosis;

This compound -> Galpha1213; Galpha1213 -> RhoA_GDP [label="Activates"]; RhoA_GDP -> RhoA_GTP [arrowhead=none, style=dashed]; RhoA_GTP -> Actin;

This compound -> MDM2 [label="Inhibits"]; MDM2 -> PSD95 [label="Ubiquitinates"]; PSD95 -> Ubiquitin [style=invis]; PSD95 -> Proteasome [label="Degradation"]; }

Caption: Overview of this compound signaling pathways in neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To determine if this compound physically interacts with a putative partner protein (e.g., Tiam1, MDM2) in neurons or transfected cells.

Materials:

-

Cultured neurons or transfected HEK293T cells

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Primary antibodies: anti-BAI1 and anti-partner protein

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot apparatus and reagents

Protocol:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody (e.g., anti-BAI1) and incubate overnight at 4°C with gentle rotation.

-

Bead Binding: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against the putative interacting partner (e.g., anti-Tiam1). An interaction is confirmed if the partner protein is detected in the this compound immunoprecipitate.

Rac1 Activation Assay (G-LISA or Pull-down)

Objective: To quantify the levels of active, GTP-bound Rac1 in response to this compound signaling.

Materials:

-

Cultured neurons

-

Stimulus (if applicable, e.g., apoptotic cells)

-

Lysis buffer specific for GTPase assays

-

Rac1 activation assay kit (containing PAK-PBD beads or a G-LISA plate)

-

Anti-Rac1 antibody

-

Western blot apparatus or plate reader

Protocol (Pull-down based):

-

Cell Treatment and Lysis: Treat neurons as required and lyse them in the provided ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to remove cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-down of Active Rac1: Incubate equal amounts of protein lysate with PAK-PBD (p21-activated kinase-binding domain) agarose beads for 1 hour at 4°C. PAK-PBD specifically binds to GTP-bound Rac1.

-

Washing: Wash the beads several times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-Rac1 antibody. Also, run a parallel blot with a fraction of the total lysate to determine the total Rac1 levels.

-

Quantification: Use densitometry to determine the ratio of active (pulled-down) Rac1 to total Rac1.

Analysis of Dendritic Spine Density and Morphology

Objective: To assess changes in the number and shape of dendritic spines in neurons with altered this compound expression.

Materials:

-

Cultured neurons or brain tissue sections

-

Method for visualizing neurons (e.g., transfection with a fluorescent protein like GFP, Golgi staining, or immunofluorescence for a neuronal marker)

-

High-resolution confocal or two-photon microscope

-

Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris)

Protocol:

-

Sample Preparation: Prepare cultured neurons or brain slices with labeled neurons.

-

Image Acquisition: Acquire high-resolution Z-stack images of dendritic segments using a confocal or two-photon microscope.

-

Image Processing: Use image analysis software to generate 3D reconstructions of the dendritic segments.

-

Spine Quantification:

-

Density: Manually or semi-automatically count the number of spines along a defined length of dendrite (e.g., 10-50 µm). Express the data as spines per µm.

-

Morphology: Classify spines into categories such as "thin," "stubby," and "mushroom" based on their head-to-neck ratio and length. Quantify the proportion of each spine type.

-

-

Statistical Analysis: Compare the spine density and morphological distributions between experimental groups (e.g., control vs. This compound knockdown).

Experimental Workflow Diagram

// Connections Model -> Manipulation; Manipulation -> CoIP; Manipulation -> Rac1_Assay; Manipulation -> Western_Blot; Manipulation -> Imaging;

CoIP -> Analysis_Interaction; Rac1_Assay -> Analysis_Signaling; Western_Blot -> Analysis_Protein; Imaging -> Analysis_Morphology; }

Caption: A typical experimental workflow for studying this compound function in neurons.

Conclusion and Future Directions

The this compound signaling pathway is a complex and multifaceted system that is integral to the proper development and function of the nervous system. Its roles in regulating synaptogenesis, dendritic spine dynamics, and the clearance of apoptotic cells highlight its importance in maintaining neuronal homeostasis. The convergence of this compound signaling on key cytoskeletal regulators like Rac1 and RhoA, as well as its ability to stabilize critical synaptic components like PSD-95, underscores its significance in synaptic plasticity.

For drug development professionals, the diverse functions of this compound present both opportunities and challenges. Targeting this compound could offer therapeutic avenues for neurological disorders characterized by synaptic dysfunction or neuroinflammation. However, the pleiotropic nature of this compound signaling necessitates a thorough understanding of its cell-type-specific functions to develop targeted and effective therapies with minimal off-target effects. Future research should focus on elucidating the precise molecular mechanisms of this compound activation and regulation, identifying novel interacting partners, and exploring its role in various neurological disease models.

References

- 1. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an engulfment receptor for apoptotic cells upstream of the ELMO/Dock180/Rac module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. scispace.com [scispace.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. origene.com [origene.com]

- 8. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound regulates spatial learning and synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive analysis of human dendritic spine morphology and density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brain-specific Angiogenesis Inhibitor-1 Signaling, Regulation, and Enrichment in the Postsynaptic Density - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]

- 14. The adhesion-GPCR this compound regulates synaptogenesis by controlling the recruitment of the Par3/Tiam1 polarity complex to synaptic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rac1 activity assay [bio-protocol.org]

- 17. Phosphatidylserine exposure modulates adhesion GPCR this compound (ADGRB1) signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. Video: Author Spotlight: Optimizing Dendritic Spine Analysis for Balanced Manual and Automated Assessment in the Hippocampus CA1 Apical Dendrites [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Cellular Localization of Brain-Specific Angiogenesis Inhibitor 1 (BAI1): A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a versatile transmembrane protein implicated in a range of physiological and pathological processes, including phagocytosis, synaptogenesis, and tumor suppression. A comprehensive understanding of its cellular localization is paramount for elucidating its function and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the cellular distribution of this compound, detailing its expression in various tissues and cell types and its specific subcellular locations. Furthermore, this guide outlines the key signaling pathways influenced by this compound's localization and provides detailed experimental protocols for its characterization.

Tissue and Cell-Type Specific Expression of this compound

This compound was initially identified as a brain-specific protein, but subsequent research has revealed a broader, though still restricted, expression pattern.

Table 1: Tissue Distribution of this compound

| Tissue | Expression Level | Key References |

| Brain | High | [1],[2],[3] |

| Cerebral Cortex | Present | [1],[4] |

| Hippocampus | High | [1],[5],[2] |

| Basal Ganglia | Present | [1] |

| Olfactory Bulb | High | [1],[2] |

| Cerebellum | Present in Purkinje cells | [2] |

| Colon | Predominantly Expressed | [1],[6] |

| Intestine | Predominantly Expressed | [6] |

| Spleen | Present | [1] |

| Bone Marrow | Present | [1] |

| Testis | Present | [1] |

| Skeletal Muscle | Present in myoblasts | [1] |

Table 2: Cellular Expression of this compound

| Cell Type | Expression Status | Key References |

| Neurons | High | [7],[1],[4],[2] |

| Astrocytes | Present | [7],[4] |

| Microglia | Present | [7] |

| Macrophages | Present | [7],[1],[2] |

| Peritoneal Exudate Cells | Present | [1] |

| Myoblasts | Present | [1] |

| Glioblastoma Cell Lines | Absent in most | [6],[8] |

Subcellular Localization of this compound

This compound's function is intimately linked to its precise location within the cell. As a transmembrane protein, its primary residence is the cell membrane, but it is also found in other subcellular compartments, reflecting its diverse roles.

Table 3: Subcellular Distribution of this compound

| Subcellular Location | Evidence | Functional Relevance | Key References |

| Cell Membrane | Transmembrane protein | Receptor for extracellular signals (e.g., phosphatidylserine) | [4],,[9] |

| Cytoplasm | Observed in immunohistochemical studies | Potential reservoir or trafficking pool | [4],[10] |

| Postsynaptic Density (PSD) | Highly enriched in biochemical fractionation studies | Role in synaptogenesis and synaptic plasticity | [11],[5],,[9],[12] |

| Dendritic Spines | Colocalization with spine markers | Regulation of spine morphology and synapse formation | [5],,[9] |

| Focal Adhesions | Speckled distribution observed | Cell adhesion and migration | [4],,[9] |

| Phagocytic Cup | Localization during phagocytosis | Engulfment of apoptotic cells and pathogens | ,[9] |

| Nucleus | Observed in alveolar macrophages | Potential role in gene regulation (less established) | [13] |

Signaling Pathways Dictated by this compound Localization

The subcellular localization of this compound is critical for its engagement in specific signaling cascades that regulate cytoskeletal dynamics, cell adhesion, and gene expression.

Phagocytosis Signaling at the Cell Membrane

At the leading edge of phagocytic cups, this compound recognizes phosphatidylserine on apoptotic cells, triggering a signaling cascade that leads to cytoskeletal rearrangement and engulfment.

Caption: this compound-mediated phagocytosis signaling pathway.

Synaptogenesis Signaling at the Postsynaptic Density

Within the postsynaptic density, this compound orchestrates the recruitment of scaffolding and signaling proteins to regulate dendritic spine formation and synapse maturation.

Caption: this compound signaling in synaptogenesis.

Gα12/13-Mediated RhoA Activation

This compound can also signal through heterotrimeric G proteins to activate the RhoA pathway, influencing cytoskeletal organization and cell morphology.

References

- 1. researchgate.net [researchgate.net]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Novel Isoforms of Adhesion G Protein-Coupled Receptor B1 (ADGRB1/BAI1) Generated from an Alternative Promoter in Intron 17 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adhesion G protein-coupled receptor B1 - Creative Biogene [creative-biogene.com]

- 5. scispace.com [scispace.com]

- 6. Understanding the Role of the BAI Subfamily of Adhesion G Protein-Coupled Receptors (GPCRs) in Pathological and Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The BAI Subfamily of Adhesion GPCRs: Synaptic Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bai Complexes | The Department of Molecular and Cellular Physiology, The Department of Neurosurgery, and Institute for Stem Cell Biology and Regenerative Medicine | Stanford Medicine [med.stanford.edu]

- 9. The Adhesion-GPCR this compound Regulates Synaptogenesis by Controlling the Recruitment of the Par3/Tiam1 Polarity Complex to Synaptic Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. antibodies.cancer.gov [antibodies.cancer.gov]

- 11. The adhesion-GPCR this compound regulates synaptogenesis by controlling the recruitment of the Par3/Tiam1 polarity complex to synaptic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brain-specific Angiogenesis Inhibitor-1 Signaling, Regulation, and Enrichment in the Postsynaptic Density - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Role of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) in Brain Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a multifaceted transmembrane protein highly expressed in the central nervous system. Initially identified for its anti-angiogenic and tumor-suppressive properties, a growing body of evidence has established this compound as a critical regulator of neuronal development and function. This technical guide provides an in-depth overview of the current understanding of this compound's role in brain development, with a focus on its molecular signaling pathways, its impact on synaptogenesis and neuronal morphology, and the consequences of its dysregulation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting this compound in neurological disorders.

Introduction

This compound is a member of the adhesion G protein-coupled receptor (GPCR) family, characterized by a large extracellular domain containing thrombospondin type 1 repeats (TSRs), a hormone-binding domain, and a GPCR autoproteolysis-inducing (GAIN) domain.[1] Its expression in the brain, particularly in the cerebral cortex and hippocampus, peaks during early postnatal development, a critical period for synaptogenesis and circuit formation.[2][3] this compound's functions extend beyond its initial discovery as an angiogenesis inhibitor, with crucial roles in apoptotic cell clearance (phagocytosis), and more recently, in the intricate processes of synapse formation and maturation.[4][5] Dysregulation of this compound has been implicated in various neurological conditions, including social deficits and increased seizure susceptibility, highlighting its importance in maintaining normal brain function.[3][6]

Quantitative Data on this compound Function in Brain Development

The following tables summarize key quantitative findings from studies investigating the role of this compound in brain development.

| Parameter | Finding | Model System | Reference |

| Dendritic Spine Density | ~50% reduction with this compound knockdown | Cultured rat hippocampal neurons | [4][7] |

| No significant change in total spine number | This compound knockout mouse hippocampus (ex vivo) | [8] | |

| Dendritic Spine Morphology | Increased proportion of immature (longer) spines with this compound knockdown | Cultured rat hippocampal neurons | [9] |

| Excitatory Synapse Density | ~50% loss with this compound knockdown (co-localization of VGLUT1 and PSD-95) | Cultured rat hippocampal neurons | [4] |

| Postsynaptic Density (PSD) Thickness | ~40% reduction | This compound knockout mouse hippocampal CA1 neurons | [8] |

| PSD-95 Protein Levels | Substantial reduction in total and PSD-purified fractions | This compound knockout mouse brain | [8] |

| PSD-95 Polyubiquitination | >2-fold increase | This compound knockout mouse brain tissue | [10] |

| Neuron Density | Significantly lower in dentate gyrus and CA1 | Adgrb1-/- male mice | [3] |

| Apoptosis | Increased apoptosis during brain development | Hippocampus of Adgrb1-/- mice | [6] |

Key Signaling Pathways of this compound in Neuronal Development

This compound orchestrates several signaling cascades to regulate synapse development and function. These can be broadly categorized into G protein-independent and G protein-dependent pathways.

G Protein-Independent Signaling: The Par3/Tiam1/Rac1 Pathway for Synaptogenesis

A primary mechanism by which this compound promotes the formation and maturation of excitatory synapses is through the recruitment of a polarity complex to the postsynaptic density.[11][12]

-

Recruitment of Par3/Tiam1: The C-terminal PDZ-binding motif of this compound interacts with the polarity protein Par3.[2][11] This interaction is crucial for localizing the Par3/Tiam1 complex to dendritic spines.[11] Tiam1 is a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[12]

-

Activation of Rac1: By recruiting the Par3/Tiam1 complex, this compound facilitates the localized activation of Rac1 at postsynaptic sites.[11][12]

-

Actin Cytoskeletal Remodeling: Activated Rac1 is a master regulator of the actin cytoskeleton.[12] Its activation in dendritic spines promotes actin polymerization, leading to the growth and maturation of spines, which are the primary sites of excitatory synapses.[8]

-

Stachel-Dependent Activation: this compound can be activated by a "Stachel" peptide, an endogenous tethered agonist, which triggers Rac1 activation and subsequent spine and synapse development.[8][13]

Regulation of Postsynaptic Density Protein Stability: The MDM2/PSD-95 Axis

This compound also plays a critical role in stabilizing the postsynaptic density (PSD), a protein-dense structure at the postsynaptic terminal, by regulating the turnover of key scaffolding proteins.[8]

-

Interaction with MDM2: this compound directly interacts with the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[8]

-

Inhibition of PSD-95 Ubiquitination: This interaction prevents MDM2 from targeting the major postsynaptic scaffolding protein, PSD-95, for polyubiquitination and subsequent proteasomal degradation.[8][10]

-

PSD-95 Stabilization: By inhibiting its degradation, this compound stabilizes PSD-95 levels at the synapse, which is crucial for synaptic strength and plasticity.[8] The reduced PSD-95 levels in this compound knockout mice are associated with impaired long-term depression (LTD) and enhanced long-term potentiation (LTP).[8]

Trans-synaptic Signaling and Interaction with Neuroligin-1

This compound also participates in bidirectional signaling across the synapse.[8][13] It forms a complex with Neuroligin-1 (NRLN1), a postsynaptic cell-adhesion molecule known to be a potent inducer of presynaptic differentiation.[8][13] This interaction facilitates NRLN1-dependent spine growth and excitatory synaptogenesis.[8][13] Furthermore, this compound can signal in reverse to promote the clustering of presynaptic vesicular glutamate transporter 1 (vGluT1), indicating a role in presynaptic terminal differentiation.[13]

Role in Phagocytosis: The ELMO1/DOCK180/Rac1 Pathway

Distinct from its role in synaptogenesis, this compound is also a receptor for apoptotic cells and mediates their engulfment, a process crucial for brain development and homeostasis.[14][15]

-

Recognition of "Eat-Me" Signals: The thrombospondin type 1 repeats in the extracellular domain of this compound recognize phosphatidylserine, an "eat-me" signal exposed on the surface of apoptotic cells.[14]

-

Recruitment of ELMO1/DOCK180: Upon binding to apoptotic cells, the intracellular domain of this compound recruits the ELMO1/DOCK180 complex.[9][14]

-

Rac1 Activation for Engulfment: The ELMO1/DOCK180 complex functions as a bipartite guanine nucleotide exchange factor for Rac1, leading to its activation.[16][17] This activation of Rac1 drives the cytoskeletal rearrangements necessary for the engulfment of the apoptotic cell.[14]

Interestingly, the interaction with the ELMO/DOCK180 module is dispensable for this compound's role in synapse development, highlighting the pathway-specific functions of this compound.[11][12]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the function of this compound in brain development.

In Utero Electroporation for this compound Knockdown in Mouse Hippocampus

This technique allows for the targeted delivery of genetic material, such as shRNA constructs against this compound, into neural progenitor cells of the developing mouse brain.[2][13]

-

Animal Preparation: Timed-pregnant C57BL/6 mice are anesthetized at embryonic day 14 (E14) or E15. The uterine horns are exposed through a midline laparotomy.

-

DNA Injection: A solution containing the this compound shRNA plasmid and a fluorescent reporter plasmid (e.g., pEGFP) is injected into the lateral ventricle of the embryonic brains using a glass micropipette.

-

Electroporation: Forceps-type electrodes are placed on either side of the embryonic head, and a series of square-wave electrical pulses (e.g., 5 pulses of 35-50V for 50 ms at 950 ms intervals) are delivered. The position of the electrodes determines the targeted brain region (e.g., hippocampus).

-

Post-operative Care and Analysis: The uterus is returned to the abdominal cavity, and the incision is sutured. The embryos are allowed to develop to the desired postnatal age (e.g., P21) for analysis of neuronal morphology, spine density, and protein expression in the targeted fluorescently labeled neurons.

Rac1 Activation Assay

The activation state of Rac1 can be assessed using various methods, including pull-down assays and Förster Resonance Energy Transfer (FRET)-based biosensors.[1][12]

-

Pull-down Assay:

-

Cell Lysis: Neurons are lysed in a buffer containing inhibitors of proteases and phosphatases.

-

Incubation with PAK-PBD: The lysates are incubated with agarose beads conjugated to the p21-binding domain (PBD) of p21-activated kinase (PAK), which specifically binds to the active, GTP-bound form of Rac1.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and subjected to Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1.

-

-

FRET-based Biosensor Assay:

-

Transfection: Neurons are transfected with a genetically encoded FRET biosensor for Rac1 (e.g., RaichuEV-Rac1). This biosensor typically consists of a donor fluorophore (e.g., CFP), an acceptor fluorophore (e.g., YFP), Rac1, and a Rac1-binding domain.

-

Live-Cell Imaging: Live imaging of the transfected neurons is performed using a fluorescence microscope equipped for FRET imaging.

-

FRET Measurement: When Rac1 is activated, it undergoes a conformational change that brings the donor and acceptor fluorophores in close proximity, resulting in an increase in FRET. The ratio of acceptor to donor emission is measured to quantify Rac1 activity.

-

Co-immunoprecipitation for Protein-Protein Interactions

This technique is used to determine if two proteins, such as this compound and its interacting partners (e.g., Par3, MDM2), physically associate within the cell.

-

Cell Lysis: Cells or brain tissue are lysed in a non-denaturing buffer to preserve protein complexes.

-

Immunoprecipitation: The lysate is incubated with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-BAI1). The antibody-protein complexes are then captured on protein A/G-conjugated beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with an antibody against the other protein of interest (the "prey" protein, e.g., anti-Par3 or anti-MDM2) to detect its presence in the complex.

PSD-95 Ubiquitination Assay

This assay is used to assess the level of ubiquitination of PSD-95.[8][10]

-

Cell Treatment and Lysis: Neurons or transfected cells are treated as required (e.g., with NMDA to stimulate synaptic activity) and then lysed in a buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide) to preserve the ubiquitinated state of proteins.

-

Immunoprecipitation of PSD-95: The cell lysate is subjected to immunoprecipitation with an anti-PSD-95 antibody.

-

Western Blotting for Ubiquitin: The immunoprecipitated proteins are then analyzed by Western blotting using an antibody that recognizes ubiquitin (e.g., anti-ubiquitin or antibodies specific for certain ubiquitin chain linkages). An increase in the high-molecular-weight smear corresponding to ubiquitinated PSD-95 indicates an increase in its ubiquitination.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[18][19]

-

Tissue Preparation: Brain tissue from control and this compound knockout mice is fixed (e.g., with paraformaldehyde), embedded in paraffin, and sectioned.

-

Permeabilization: The tissue sections are treated with a permeabilization agent (e.g., proteinase K or Triton X-100) to allow the labeling enzyme to access the nuclear DNA.

-

Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If biotinylated dUTPs are used, a secondary detection step with streptavidin-HRP and a chromogenic substrate is performed. If fluorescently labeled dUTPs are used, the signal can be directly visualized using a fluorescence microscope.

-

Quantification: The number of TUNEL-positive (apoptotic) cells is counted and compared between the different experimental groups.

Implications for Drug Development

The multifaceted role of this compound in brain development and function presents several potential avenues for therapeutic intervention in neurological and psychiatric disorders.

-

Synaptic Dysfunction: Given this compound's critical role in synaptogenesis and the stabilization of the postsynaptic density, targeting this compound signaling could be a strategy to ameliorate synaptic deficits observed in conditions such as autism spectrum disorders and intellectual disability. Modulators of the this compound-Par3/Tiam1-Rac1 pathway could potentially enhance synapse formation and maturation.

-

Neurodevelopmental Disorders: The altered brain morphology, social deficits, and increased seizure susceptibility in this compound knockout mice suggest that this compound dysfunction may contribute to the pathophysiology of neurodevelopmental disorders.[6] Restoring or modulating this compound function could be a therapeutic approach.

-

Neuroinflammation and Neurodegeneration: this compound's role in the phagocytic clearance of apoptotic cells is crucial for maintaining brain homeostasis and preventing inflammation.[14] Enhancing this compound-mediated phagocytosis could be beneficial in neurodegenerative diseases characterized by the accumulation of cellular debris and neuroinflammation.

Conclusion

This compound is a key player in the developing brain, orchestrating a complex network of signaling pathways to regulate synaptogenesis, maintain synaptic integrity, and clear apoptotic cells. Its dual role as a synaptogenic adhesion GPCR and a phagocytic receptor underscores its importance in both the construction and maintenance of neural circuits. Further elucidation of the upstream regulators and downstream effectors of this compound will undoubtedly provide novel insights into the molecular mechanisms of brain development and open new avenues for the development of therapeutics for a range of neurological disorders.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. In utero electroporation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mice lacking full length Adgrb1 (this compound) exhibit social deficits, increased seizure susceptibility, and altered brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Visualization of the Activity of Rac1 Small GTPase in a Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound regulates spatial learning and synaptic plasticity in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Adhesion-GPCR this compound Regulates Synaptogenesis by Controlling the Recruitment of the Par3/Tiam1 Polarity Complex to Synaptic Sites | Journal of Neuroscience [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Establishing Mixed Neuronal and Glial Cell Cultures from Embryonic Mouse Brains to Study Infection and Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cortex-, Hippocampus-, Thalamus-, Hypothalamus-, Lateral Septal Nucleus- and Striatum-specific In Utero Electroporation in the C57BL/6 Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brain-specific Angiogenesis Inhibitor-1 Signaling, Regulation, and Enrichment in the Postsynaptic Density - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Adhesion-GPCR this compound Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. In vivo electroporation in the embryonic mouse central nervous system | Springer Nature Experiments [experiments.springernature.com]

- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) in Glioblastoma Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), an adhesion G protein-coupled receptor, is emerging as a critical tumor suppressor in glioblastoma (GBM). Predominantly expressed in the normal brain, its downregulation is a frequent event in GBM, correlating with tumor progression and poor prognosis.[1][2] This technical guide provides an in-depth overview of the function of this compound in glioblastoma suppression, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this promising area of neuro-oncology.

Introduction to this compound and its Function in Glioblastoma

This compound, also known as ADGRB1, is a multi-domain transmembrane protein with established roles in the inhibition of angiogenesis and the promotion of phagocytosis.[1][2] In the context of glioblastoma, one of the most aggressive and vascularized brain tumors, the loss of this compound expression is a significant contributor to tumorigenesis.[1][3][4] Restoration of this compound expression in GBM cells has been shown to reduce tumor growth and vascularity, highlighting its therapeutic potential.[2][5]

The anti-tumor effects of this compound are multifaceted, encompassing:

-

Anti-Angiogenesis: The extracellular domain of this compound contains thrombospondin type-1 repeats (TSRs) which exhibit potent anti-angiogenic activity.[1] This is a key function in a highly vascularized tumor like glioblastoma.

-

Inhibition of Invasion and Migration: this compound has been shown to suppress the mesenchymal phenotype in glioblastoma, a key driver of invasion.[3][4] This is achieved in part through the inhibition of the TGF-β signaling pathway.[3][4]

-

Tumor Growth Suppression: By stabilizing the tumor suppressor p53 and influencing cell cycle regulation, this compound directly inhibits the proliferation of glioblastoma cells.

Quantitative Data on this compound-Mediated Glioblastoma Suppression

The following tables summarize key quantitative findings from studies investigating the tumor-suppressive functions of this compound in glioblastoma.

Table 1: In Vivo Efficacy of this compound Restoration in Glioblastoma Models

| Experimental Model | Treatment Group | Outcome Measure | Result | p-value | Reference |

| U87MG orthotopic xenograft in mice | Adthis compound (Adenovirus expressing this compound) | Mean Survival Time | 26 ± 4.6 days | < 0.05 | [6] |

| AdMock (Control Adenovirus) | Mean Survival Time | 17.3 ± 2.3 days | [6] |

Table 2: In Vitro Effects of this compound Expression on Glioblastoma Cells

| Cell Line(s) | Treatment | Assay | Result | p-value | Reference |

| SW1783, U87MG, U373MG | Adthis compound | MTT Cell Proliferation Assay (48h) | 2.12 ± 0.18 x 10^5 cells | < 0.05 | [6] |

| AdMock | MTT Cell Proliferation Assay (48h) | 4.23 ± 0.18 x 10^5 cells | [6] |

Table 3: this compound Expression and Microvascular Density in Glioblastoma

| Tumor Type | This compound Expression Status | Microvascular Density (CD31+ profiles/200X field) | p-value | Reference |

| Glioblastoma | Positive (n=5) | 34 ± 10 | Not Significant | [1] |

| Glioblastoma | Negative (n=13) | 35 ± 6 | [1] |

Note: While a direct significant correlation between this compound expression and microvascular density was not observed in this particular study, the anti-angiogenic role of this compound is well-established through other experimental approaches.

Key Signaling Pathways Involving this compound in Glioblastoma

This compound exerts its tumor-suppressive effects through the modulation of several critical signaling pathways.

Inhibition of TGF-β Signaling and Mesenchymal Transition

Loss of this compound in glioblastoma is associated with an increase in mesenchymal gene expression, which promotes tumor cell invasion.[3][4] this compound's N-terminal thrombospondin type 1 repeat (TSR#1) can inhibit the maturation of TGF-β1, a key inducer of the epithelial-to-mesenchymal transition (EMT).[3][4] By suppressing the TGF-β pathway, this compound reduces the expression of mesenchymal markers like Fibronectin1, SLUG, and TWIST1, thereby inhibiting glioblastoma invasion.[7]

References

- 1. Brain Angiogenesis Inhibitor 1 Is Differentially Expressed in Normal Brain and Glioblastoma Independently of p53 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Application of Brain-Specific Angiogenesis Inhibitor 1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANGI-08. EPIGENETIC REACTIVATION OF this compound SUPPRESSES TUMOR INVASION, RECURRENCE, AND SPINAL METASTASIS BY PREVENTING TGFΒ1-INDUCED MESENCHYMAL SWITCH IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. [Therapeutic effect of brain-specific angiogenesis inhibitor 1 on glioblastoma: an animal experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANGI-14. EPIGENETIC REACTIVATION OF this compound SUPPRESSES TUMOR INVASION BY PREVENTING TGFβ1-INDUCED MESENCHYMAL SWITCH IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

BAI1: A Core Receptor in Apoptotic Cell Clearance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Brain Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G-protein coupled receptor (GPCR) family, has emerged as a critical player in the vital biological process of efferocytosis—the clearance of apoptotic cells. Initially identified for its anti-angiogenic and anti-tumorigenic properties, this compound is now recognized as a key phagocytic receptor that recognizes the "eat-me" signal, phosphatidylserine (PtdSer), exposed on the surface of apoptotic cells.[1] This recognition triggers a cascade of intracellular signaling events, leading to the engulfment and degradation of the cellular corpses, a process essential for tissue homeostasis, development, and the resolution of inflammation.[2] Dysregulation of this compound-mediated efferocytosis has been implicated in various pathological conditions, making it a promising target for therapeutic intervention.

This technical guide provides a comprehensive overview of this compound as a receptor for apoptotic cells, detailing its structure, signaling pathways, and the experimental methodologies used to investigate its function. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core mechanisms.

This compound Structure and Function in Efferocytosis

This compound is a large, single-pass transmembrane protein characterized by a significant extracellular domain (ECD), a seven-transmembrane domain, and an intracellular C-terminal tail.[3] The ECD of this compound contains five thrombospondin type 1 repeats (TSRs), which are directly responsible for binding to phosphatidylserine on the surface of apoptotic cells.[4][5]

Upon binding to PtdSer, this compound undergoes a conformational change that initiates intracellular signaling. The primary and most well-characterized pathway involves the recruitment of an evolutionarily conserved signaling module consisting of ELMO1 (Engulfment and Cell Motility 1) and Dock180 (Dedicator of cytokinesis 180).[4][6] This complex functions as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1.[4] Activated Rac1 then orchestrates the cytoskeletal rearrangements, primarily actin polymerization, necessary to form a phagocytic cup and engulf the apoptotic cell.[7]

Quantitative Data on this compound-Mediated Efferocytosis

While direct biophysical measurements of the binding affinity (Kd) between this compound and phosphatidylserine are not extensively reported in the literature, the functional consequences of this interaction have been quantified in various studies. The following tables summarize the available quantitative and semi-quantitative data regarding the role of this compound in efferocytosis.

| Parameter | Method | Organism/Cell Line | Observation | Reference(s) |

| Binding Specificity | In vitro binding assays | Mammalian cells | The thrombospondin type 1 repeats (TSRs) of this compound directly bind to phosphatidylserine exposed on apoptotic cells. | [4][5] |

| Binding Affinity (Kd) | Not explicitly reported | - | The precise dissociation constant for the this compound-PtdSer interaction is not well-documented in the reviewed literature. | - |

| Experimental Condition | Cell Type | Quantitative Effect on Efferocytosis | Reference(s) |

| This compound Overexpression | CHO cells | Over fourfold increase in the internalization of apoptotic targets. | [8] |

| This compound Knockdown/Inhibition | THP-1 macrophages | Significant reduction in the ability to bind and engulf apoptotic cells. | [9] |

| This compound Knockdown | Bone marrow-derived macrophages (BMDMs) | Approximately 45% reduction in surface binding of apoptotic targets. | [8] |

| Inhibition of this compound-ELMO1 interaction | CHO cells | Prevents Rac1 activation and subsequent engulfment. | [8] |

| This compound-deficient mice | Murine model | Impaired clearance of apoptotic cells in vivo, leading to increased inflammation in a colitis model. | [10] |

Signaling Pathways

This compound-mediated efferocytosis is orchestrated through a primary signaling pathway and can also engage alternative pathways.

Primary this compound-ELMO1-Dock180-Rac1 Signaling Pathway

The canonical signaling cascade initiated by this compound upon binding to apoptotic cells is crucial for cytoskeletal rearrangement and engulfment.

References

- 1. Phosphatidylserine receptor this compound and apoptotic cells as new promoters of myoblast fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mice lacking full length Adgrb1 (this compound) exhibit social deficits, increased seizure susceptibility, and altered brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of phosphatidylserine synthase from E. coli with lipid bilayers: coupled plasmon-waveguide resonance spectroscopy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylserine exposure modulates adhesion GPCR this compound (ADGRB1) signaling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylserine exposure modulates adhesion GPCR this compound (ADGRB1) signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain angiogenesis inhibitor 1 (this compound) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrophages Do Not Express the Phagocytic Receptor this compound/ADGRB1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Brain-Specific Angiogenesis Inhibitor 1 (BAI1) in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain-Specific Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (aGPCR) family, has emerged as a critical regulator of synaptic structure and function. Initially characterized for its role in angiogenesis and tumor suppression, a growing body of evidence now firmly establishes this compound as a key player in the molecular machinery governing synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth overview of the involvement of this compound in synaptic plasticity, detailing its signaling pathways, the experimental methodologies used to elucidate its function, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development seeking to understand and target the this compound signaling nexus.

Introduction to this compound and its Synaptic Functions

This compound is a large transmembrane protein highly expressed in the brain, particularly in the hippocampus and cortex, regions crucial for cognitive functions.[1] It is enriched at the postsynaptic density (PSD), a complex protein network essential for the structural and functional integrity of excitatory synapses.[1] Aberrant this compound function has been implicated in various neurological and psychiatric disorders, highlighting its importance in maintaining synaptic health.[1]

The involvement of this compound in synaptic plasticity is multifaceted. It plays a pivotal role in:

-

Synaptogenesis and Dendritic Spine Formation: this compound is required for the development and maturation of dendritic spines, the primary sites of excitatory synapses.[2][3]

-

Regulation of Long-Term Potentiation (LTP) and Long-Term Depression (LTD): Genetic ablation of this compound leads to enhanced LTP and impaired LTD, suggesting its role in fine-tuning the dynamic range of synaptic strength.[4][5]

-

Stabilization of Postsynaptic Proteins: this compound contributes to the stability of key scaffolding proteins at the PSD, thereby influencing synaptic integrity.[4]

Core Signaling Pathways of this compound in Synaptic Plasticity

This compound orchestrates synaptic plasticity through several distinct signaling pathways, often involving intricate protein-protein interactions.

The this compound-Par3/Tiam1-Rac1 Pathway in Spine Morphogenesis